molecular formula C11H8ClNO3 B2463606 (8-chloro-4-oxoquinolin-1(4H)-yl)acetic acid CAS No. 1092288-62-4

(8-chloro-4-oxoquinolin-1(4H)-yl)acetic acid

Cat. No.: B2463606
CAS No.: 1092288-62-4
M. Wt: 237.64
InChI Key: RFTWUNZCBKLDNE-UHFFFAOYSA-N
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Description

(8-chloro-4-oxoquinolin-1(4H)-yl)acetic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 8th position and an acetic acid moiety attached to the nitrogen atom at the 1st position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-chloro-4-oxoquinolin-1(4H)-yl)acetic acid typically involves the chlorination of 4-oxoquinoline followed by the introduction of the acetic acid moiety. One common method is the reaction of 4-oxoquinoline with thionyl chloride to introduce the chlorine atom at the 8th position. The resulting 8-chloro-4-oxoquinoline is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to yield this compound .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable chemistry approaches. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(8-chloro-4-oxoquinolin-1(4H)-yl)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted quinoline derivatives.

    Oxidation Products: Quinoline N-oxide.

    Reduction Products: Dihydroquinoline derivatives

Scientific Research Applications

(8-chloro-4-oxoquinolin-1(4H)-yl)acetic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (8-chloro-4-oxoquinolin-1(4H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. For example, it may inhibit DNA gyrase in bacteria, leading to the disruption of DNA replication and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(8-chloro-4-oxoquinolin-1(4H)-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the acetic acid moiety allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-(8-chloro-4-oxoquinolin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c12-8-3-1-2-7-9(14)4-5-13(11(7)8)6-10(15)16/h1-5H,6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTWUNZCBKLDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N(C=CC2=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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